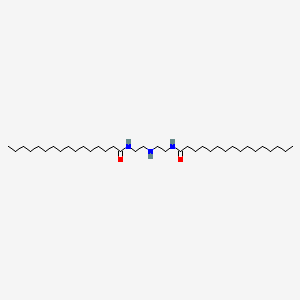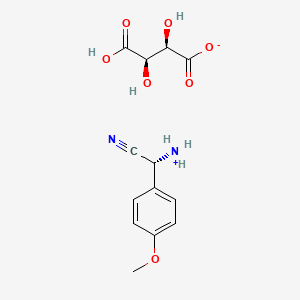
(R)-(alpha-Cyano-4-methoxybenzyl)ammonium hydrogen (R-(R*,R*))-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl benzoate , is an organic compound with the molecular formula C14H12O2 . It is a colorless liquid that is used in a variety of applications, including as a medication and in the manufacture of other chemicals. Benzyl benzoate is known for its pleasant aroma and is often used in fragrances and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl benzoate can be synthesized through the esterification of benzoic acid with benzyl alcohol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, benzyl benzoate is produced by the transesterification of methyl benzoate with benzyl alcohol. This method is preferred due to its higher efficiency and yield. The reaction is catalyzed by a base such as sodium methoxide and is carried out at elevated temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, benzyl benzoate can be hydrolyzed to produce benzoic acid and benzyl alcohol.
Reduction: Benzyl benzoate can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group in benzyl benzoate can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, basic or acidic conditions.
Major Products Formed
Hydrolysis: Benzoic acid and benzyl alcohol.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a model compound in biochemical assays.
Medicine: Used as a topical treatment for scabies and lice infestations. It is also investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the manufacture of plasticizers, resins, and polymers. It is also used as a fixative in perfumes and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of benzyl benzoate in its medicinal applications involves its ability to penetrate the exoskeleton of parasites such as scabies mites and lice, leading to their death. The compound disrupts the nervous system of the parasites, causing paralysis and eventual death. In biochemical assays, benzyl benzoate acts as an inhibitor of certain enzymes, affecting their activity and providing insights into enzyme function and regulation.
Comparaison Avec Des Composés Similaires
Benzyl benzoate can be compared with other esters of benzoic acid, such as:
Methyl benzoate: Similar in structure but with a methyl group instead of a benzyl group. Methyl benzoate is used primarily as a fragrance and flavoring agent.
Ethyl benzoate: Contains an ethyl group and is used in similar applications as benzyl benzoate but with different olfactory properties.
Propyl benzoate: Another ester of benzoic acid with a propyl group, used in the manufacture of plastics and resins.
Benzyl benzoate is unique due to its dual role as both a fragrance and a medicinal compound, as well as its effectiveness in treating parasitic infestations.
Propriétés
Numéro CAS |
66116-55-0 |
|---|---|
Formule moléculaire |
C13H16N2O7 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
[(R)-cyano-(4-methoxyphenyl)methyl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C9H10N2O.C4H6O6/c1-12-8-4-2-7(3-5-8)9(11)6-10;5-1(3(7)8)2(6)4(9)10/h2-5,9H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
Clé InChI |
XXJYKFZKFAOUGR-NDAAPVSOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H](C#N)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C#N)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


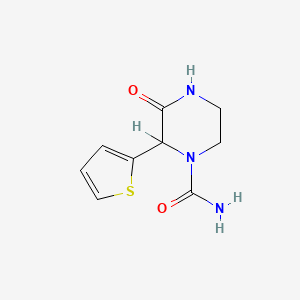
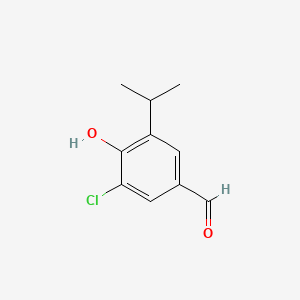


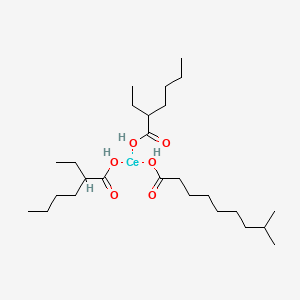
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
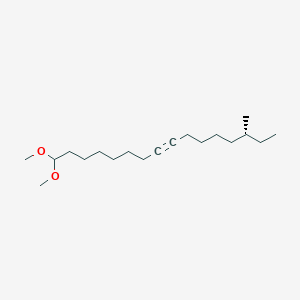

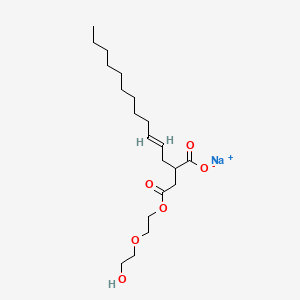
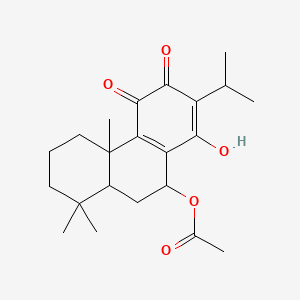
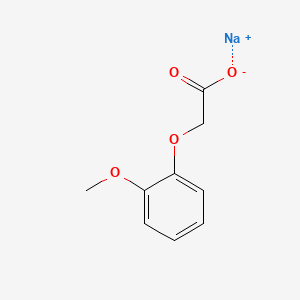
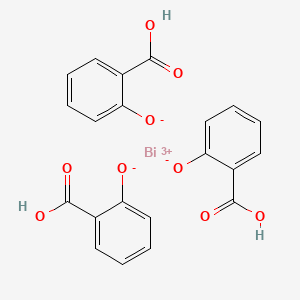
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
